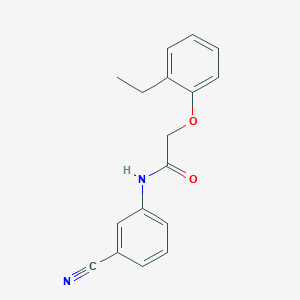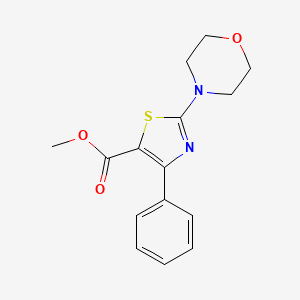![molecular formula C19H22N2O B7480362 (2-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7480362.png)
(2-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone is a synthetic compound that belongs to the class of piperazine derivatives. It is commonly referred to as 2-MeO-Diphenidine or O-PCM. This compound has been of interest to researchers due to its potential application in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of (2-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone involves the inhibition of NMDA receptors and the inhibition of dopamine reuptake. NMDA receptors are involved in the regulation of synaptic plasticity and neuronal development. Inhibition of these receptors can lead to the modulation of neurotransmitter release and the regulation of neuronal activity. Dopamine is a neurotransmitter that plays a role in the regulation of mood, motivation, and reward. Inhibition of dopamine reuptake can lead to an increase in the concentration of dopamine in the synaptic cleft, which can lead to the modulation of mood and motivation.
Biochemical and Physiological Effects:
(2-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone has been found to exhibit antidepressant and anxiolytic properties in animal models. It has also been found to exhibit analgesic properties in animal models. These effects are thought to be due to the inhibition of NMDA receptors and the inhibition of dopamine reuptake.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone in lab experiments include its potential application in the field of medicinal chemistry and its ability to exhibit NMDA receptor antagonism and dopamine reuptake inhibition. The limitations of using (2-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
Direcciones Futuras
For the research on (2-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone include the investigation of its potential application in the treatment of neurological disorders such as depression and anxiety. Further research is also needed to determine its safety and efficacy in humans. Additionally, the development of new derivatives of (2-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone may lead to the discovery of compounds with improved pharmacological properties.
Métodos De Síntesis
The synthesis of (2-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone involves the reaction of 2-methylbenzophenone with 3-methylphenylpiperazine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in anhydrous conditions and under inert atmosphere to prevent oxidation of the compound.
Aplicaciones Científicas De Investigación
(2-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone has been studied for its potential application in the field of medicinal chemistry. It has been found to exhibit NMDA receptor antagonism and dopamine reuptake inhibition. These properties make it a potential candidate for the treatment of neurological disorders such as depression and anxiety.
Propiedades
IUPAC Name |
(2-methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-15-6-5-8-17(14-15)20-10-12-21(13-11-20)19(22)18-9-4-3-7-16(18)2/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQVLJVPKOKEGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7480295.png)
![4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester](/img/structure/B7480304.png)


![(2E,5E)-2-(3,3-dimethyl-2-oxobutylidene)-5-[(4-ethylphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B7480318.png)
![2-[2-[(4-chlorophenoxy)methyl]-1,3-thiazol-4-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]acetamide](/img/structure/B7480320.png)
![N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7480322.png)
![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-(2-fluoroanilino)pyridine-3-carboxylate](/img/structure/B7480329.png)


![3-[(5-Chloro-2-methoxyphenyl)methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-one](/img/structure/B7480357.png)

![3H-benzimidazol-5-yl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7480392.png)